N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, Tec, and ITK kinases. These kinases are involved in the activation of immune cells, such as B cells and T cells. By inhibiting their activity, TAK-659 reduces the activation of these cells and thereby reduces the immune response. This makes it an effective treatment for autoimmune disorders and certain types of cancer, where the immune response is overactive.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. It has been shown to reduce the activation of immune cells, which leads to a reduction in inflammation and tissue damage in autoimmune disorders. In cancer, TAK-659 has been found to inhibit the growth and proliferation of cancer cells, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its specificity for BTK, Tec, and ITK kinases. This makes it an effective inhibitor of these kinases without affecting other signaling pathways. However, one of the limitations of TAK-659 is its poor solubility, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of research is the development of more potent and selective inhibitors of BTK, Tec, and ITK kinases. Another area of research is the identification of biomarkers that can predict the response to TAK-659 in patients with autoimmune disorders and cancer. Finally, the combination of TAK-659 with other therapies, such as immunotherapy and chemotherapy, is an area of research that holds great promise for the treatment of cancer.
Synthesemethoden
The synthesis of TAK-659 involves several steps. The first step is the preparation of N-(3-fluorophenyl)-4-methylbenzenesulfonamide, which is then reacted with N-(4-methylphenyl)glycine to form N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)glycinamide. Finally, the reaction of N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)glycinamide with methyl sulfone gives TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown great potential in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to be an effective inhibitor of several kinases, including BTK, Tec, and ITK. These kinases play a crucial role in the regulation of immune responses and are often overactive in autoimmune disorders and certain types of cancer. Therefore, TAK-659 has been studied extensively for its potential use in the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-8-14(9-7-12)18-16(20)11-19(23(2,21)22)15-5-3-4-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWGACDLCKNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-fluorophenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.